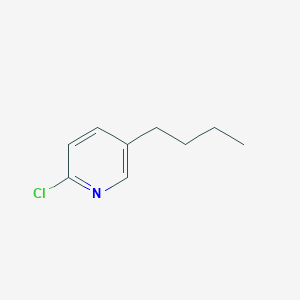![molecular formula C8H17ClN2 B11915826 1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)
1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,7-diazaspiro[44]nonane hydrochloride is a chemical compound with the molecular formula C8H17ClN2 It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride typically involves the reaction of 1,7-diazaspiro[4.4]nonane with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and the product is purified through crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride: Similar structure but with two hydrochloride groups.
1,7-Diazaspiro[4.4]nonane: The parent compound without the methyl group.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: Contains an oxygen atom in the ring structure.
Uniqueness
1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride is unique due to its specific spiro structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H17ClN2 |
|---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1-methyl-1,7-diazaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-10-6-2-3-8(10)4-5-9-7-8;/h9H,2-7H2,1H3;1H |
InChI Key |
NHBGSPBSDAQVQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


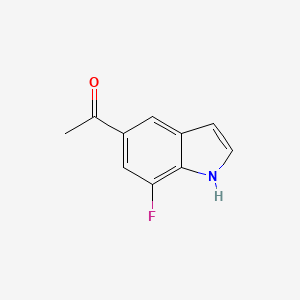
![[1,3]Dioxolo[4,5-g]quinazoline](/img/structure/B11915762.png)
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)

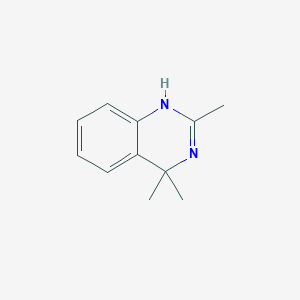
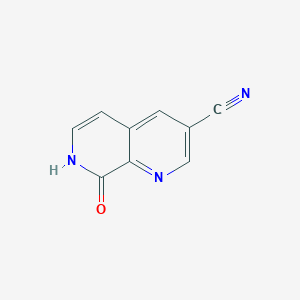
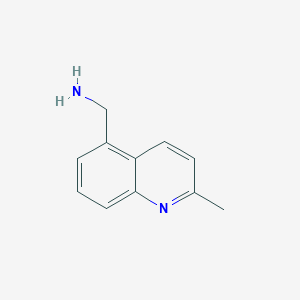
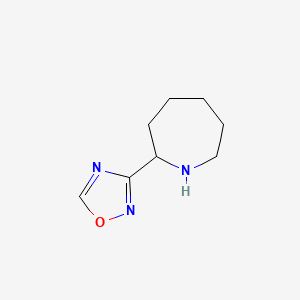
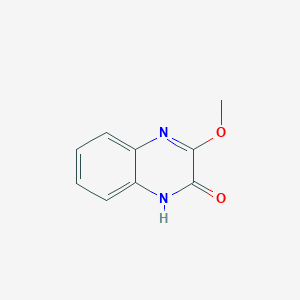
![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
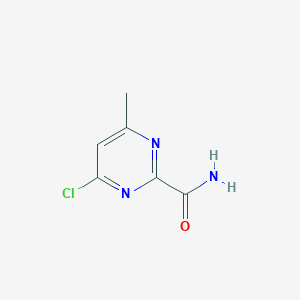
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
